molecular formula C15H10N4O B2993132 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile CAS No. 879917-04-1

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile

Cat. No.: B2993132
CAS No.: 879917-04-1
M. Wt: 262.272
InChI Key: HYGYZRYZBHWTGI-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the condensation of benzimidazole derivatives with pyridine-based aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or morpholine . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives .

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(morpholin-1-yl)phenyl)propanenitrile
  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(thiomorpholin-1-yl)phenyl)propanenitrile

Uniqueness

Compared to similar compounds, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor in certain biological assays .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-9-11(14(20)10-5-7-17-8-6-10)15-18-12-3-1-2-4-13(12)19-15/h1-8,20H,(H,18,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMGFDQFNVVCY-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=NC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=NC=C3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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